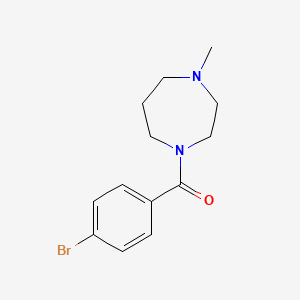![molecular formula C13H10Cl2N2O2 B5344181 1-(3,4-dichlorophenyl)-3-[(5-methyl-3-isoxazolyl)amino]-2-propen-1-one](/img/structure/B5344181.png)
1-(3,4-dichlorophenyl)-3-[(5-methyl-3-isoxazolyl)amino]-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dichlorophenyl)-3-[(5-methyl-3-isoxazolyl)amino]-2-propen-1-one, also known as DMAP, is a synthetic compound that belongs to the class of chalcones. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Mecanismo De Acción
The mechanism of action of 1-(3,4-dichlorophenyl)-3-[(5-methyl-3-isoxazolyl)amino]-2-propen-1-one is not fully understood. However, it has been suggested that it acts by inhibiting various enzymes and signaling pathways that are involved in the pathogenesis of various diseases. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been found to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). Additionally, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3,4-dichlorophenyl)-3-[(5-methyl-3-isoxazolyl)amino]-2-propen-1-one has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. It also exhibits a wide range of biological activities, which makes it a useful tool for studying various diseases. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 1-(3,4-dichlorophenyl)-3-[(5-methyl-3-isoxazolyl)amino]-2-propen-1-one. One potential area of research is the development of this compound-based drugs for the treatment of various diseases, such as cancer, inflammation, and infectious diseases. Another area of research is the investigation of the molecular mechanisms underlying the biological activities of this compound. Additionally, the development of new and efficient synthesis methods for this compound can also be an area of future research.
Métodos De Síntesis
1-(3,4-dichlorophenyl)-3-[(5-methyl-3-isoxazolyl)amino]-2-propen-1-one can be synthesized through a multistep process that involves the condensation of 3,4-dichloroacetophenone with hydroxylamine hydrochloride to form 3,4-dichloro-N-hydroxyacetophenone. This intermediate is then reacted with isoxazole-5-carboxylic acid hydrazide in the presence of sodium acetate to produce this compound.
Aplicaciones Científicas De Investigación
1-(3,4-dichlorophenyl)-3-[(5-methyl-3-isoxazolyl)amino]-2-propen-1-one has been extensively studied for its potential applications in medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, antimicrobial, antifungal, antiviral, and anticancer properties.
Propiedades
IUPAC Name |
(Z)-1-(3,4-dichlorophenyl)-3-[(5-methyl-1,2-oxazol-3-yl)amino]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O2/c1-8-6-13(17-19-8)16-5-4-12(18)9-2-3-10(14)11(15)7-9/h2-7H,1H3,(H,16,17)/b5-4- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNNZMMAPRUIHJV-PLNGDYQASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC=CC(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)N/C=C\C(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-[(3-{4-[(4-acetylphenyl)amino]-4-oxobutyl}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B5344101.png)
![1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-[2-(dimethylamino)ethyl]-N-ethyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5344110.png)
![4-{[3-(5-chloro-2-thienyl)-3-oxo-1-propen-1-yl]amino}-N-2-quinoxalinylbenzenesulfonamide](/img/structure/B5344116.png)
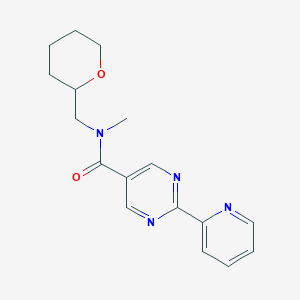
![N-{5-[2-(2-chlorophenyl)vinyl]-1,3,4-thiadiazol-2-yl}-N'-(2-methylphenyl)urea](/img/structure/B5344139.png)
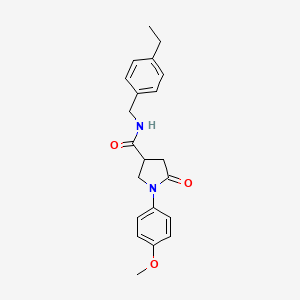
![3-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5344158.png)
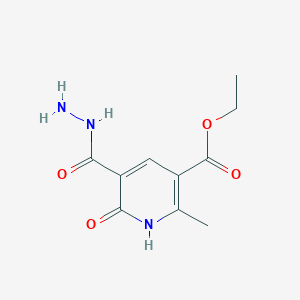
![methyl 4-({2-[(2-bromobenzoyl)amino]-5-phenyl-2,4-pentadienoyl}amino)benzoate](/img/structure/B5344171.png)

![1-[(4-methyl-1H-imidazol-5-yl)carbonyl]-3-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5344176.png)
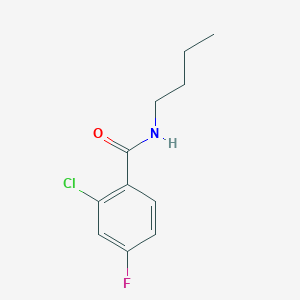
![7-acetyl-6-(2,4-dichlorophenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5344197.png)
